Orotic acid monohydrate
Overview
Description
Orotic acid monohydrate, also known as pyrimidine carboxylic acid monohydrate, is a naturally occurring compound found in various biological systems. It is an intermediate in the biosynthesis of pyrimidine, which is an essential component of DNA and RNA. Orotic acid is found in milk whey and has been studied for its potential benefits in enhancing cardiac output, aiding in recovery from heart failure, and acting as a growth stimulant in mammals .
Mechanism of Action
Target of Action
Orotic acid, also known as pyrimidine carboxylic acid, is an intermediate in the biosynthesis of pyrimidines . It primarily targets the enzyme orotate phosphoribosyltransferase (OPRT), which catalyzes the reversible phosphoribosyl transfer from 5′-phospho-α-d-ribose 1′-diphosphate (PRPP) to orotic acid (OA), forming pyrophosphate and orotidine 5′-monophosphate (OMP) .
Mode of Action
Orotic acid interacts with its target, OPRT, to form OMP, a key intermediate in the synthesis of pyrimidine nucleotides . This interaction is crucial for the biosynthesis of pyrimidines, which are essential components of DNA and RNA .
Biochemical Pathways
Orotic acid is involved in the de novo pyrimidine biosynthesis pathway . It serves as a precursor for the synthesis of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are substrates for RNA polymerase . Additionally, it contributes to the formation of UDP sugars, which are substrates for carbohydrate-containing macromolecules, such as glycogen, glycoproteins, and glycolipids .
Pharmacokinetics
It’s known that the compound’s hydration/dehydration behavior can influence its bioavailability . For instance, the loss of associated water molecules in orotic acid monohydrate was observed after an overnight magic angle spinning (MAS) NMR experiment .
Result of Action
The action of orotic acid leads to the synthesis of pyrimidine nucleotides, which are essential for various biological processes, including DNA and RNA synthesis . Moreover, orotic acid can enhance cardiac output, aid in recovery from heart failure, and stimulate growth in mammals . It may also assist in the absorption of calcium, magnesium, and other essential nutrients .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water. Hydrates, including this compound, can change their physicochemical properties, such as packing, density, solubility, bioavailability, stability, and mechanical behavior, upon uptake of water molecules . Therefore, the environment plays a crucial role in the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Orotic acid monohydrate plays a significant role in biochemical reactions. It is involved in the synthesis of pyrimidine, which is an essential component of DNA and RNA . It interacts with enzymes such as dihydroorotate dehydrogenase, which synthesizes dihydroorotate to orotic acid . The nature of these interactions involves the conversion of dihydroorotate to orotic acid, which later combines with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5’-monophosphate (OMP) .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. For instance, it has been found to have a stimulatory effect on human mesenchymal stem cells, influencing their proliferation rate . It also influences cell function by enhancing the cardiac output and aiding in the recovery from heart failure .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme activation. It is involved in the synthesis of pyrimidine, a key component of DNA and RNA . This process involves the binding of orotic acid to the enzyme dihydroorotate dehydrogenase, leading to the formation of orotidine-5’-monophosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can lose associated water molecules after an overnight magic angle spinning (MAS) NMR experiment .
Metabolic Pathways
This compound is involved in the pyrimidine synthesis pathway . It interacts with enzymes such as dihydroorotate dehydrogenase in this pathway . The metabolic pathway involves the conversion of dihydroorotate to orotic acid, which then combines with phosphoribosyl pyrophosphate to form orotidine-5’-monophosphate .
Transport and Distribution
It is known that orotic acid can bind to metals, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Given its role in the pyrimidine synthesis pathway, it is likely to be found in areas of the cell where this pathway is active, such as the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orotic acid can be synthesized from asparaginic acid through a series of chemical reactions. The compound crystallizes from water as rhombic plates with one molecule of water of crystallization. It loses water upon heating at 130°C and decomposes at temperatures between 323-345°C .
Industrial Production Methods: In industrial settings, orotic acid is often produced through fermentation processes involving specific strains of bacteria. The compound is then purified through crystallization and other separation techniques to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Orotic acid monohydrate undergoes various chemical reactions, including:
Oxidation: Orotic acid can be oxidized to form uracil-6-carboxylic acid.
Reduction: Reduction reactions can convert orotic acid into dihydroorotic acid.
Substitution: The compound can undergo substitution reactions to form various derivatives, such as esters and hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as hydrazine and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Uracil-6-carboxylic acid.
Reduction: Dihydroorotic acid.
Substitution: Various esters and hydrazone derivatives.
Scientific Research Applications
Orotic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pyrimidine derivatives.
Comparison with Similar Compounds
Uracil: A pyrimidine derivative involved in RNA synthesis.
Dihydroorotic Acid: A reduced form of orotic acid.
Orotic Acid Esters: Derivatives of orotic acid with various functional groups.
Uniqueness: Orotic acid monohydrate is unique due to its dual role as an intermediate in pyrimidine biosynthesis and its potential therapeutic benefits. Unlike uracil, which is primarily involved in RNA synthesis, orotic acid has broader applications in medicine and industry .
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Record name | OROTIC ACID | |
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Record name | orotic acid | |
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DSSTOX Substance ID |
DTXSID0025814 | |
Record name | Orotic acid | |
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Molecular Weight |
156.10 g/mol | |
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Physical Description |
Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C | |
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Color/Form |
Crystals | |
CAS No. |
65-86-1, 61791-00-2 | |
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Melting Point |
653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of water molecules in the structure of orotic acid and its salts?
A1: Water molecules play a crucial role in defining the structure and properties of orotic acid and its salts. Research utilizing solid-state NMR, DFT calculations, and PXRD has shown that water molecules participate in intricate hydrogen bonding networks within these materials []. These interactions influence the stability and dynamics of the crystal structure, as observed in the mobility differences between lithium orotate monohydrate and orotic acid monohydrate []. Understanding the behavior of water molecules in these systems is essential for controlling their hydration/dehydration behavior, which can impact their applications.
Q2: What challenges arise when characterizing complex hydrate structures like magnesium orotate octahydrate?
A2: Characterizing complex hydrates like magnesium orotate octahydrate using conventional techniques can be challenging due to their sensitivity to experimental conditions. For instance, MAS NMR experiments revealed a loss of water molecules in magnesium orotate octahydrate after prolonged exposure []. This highlights the importance of employing a combination of complementary techniques such as TGA and PXRD to gain a comprehensive understanding of these dynamic systems.
Q3: Can NMR crystallography be used to study orotic acid hydrates with unknown structures?
A3: Yes, NMR crystallography can provide valuable insights even for orotic acid hydrates lacking a determined single-crystal X-ray diffraction structure. Researchers successfully utilized this approach to analyze a vacuum-dried magnesium orotate sample, putatively a dihydrate, by combining experimental MAS NMR data with theoretical calculations []. This demonstrates the potential of NMR crystallography in elucidating structural features of complex hydrate systems where conventional techniques face limitations.
Q4: How does the molecular structure of orotic acid compare to uracil?
A4: X-ray diffraction studies on this compound revealed that the uracil group within orotic acid shares a close resemblance in molecular dimensions to uracil itself []. This structural similarity highlights the close relationship between these two pyrimidine derivatives and suggests potential overlap in their chemical behavior and biological relevance.
Q5: How does the crystal packing in this compound contribute to its stability?
A5: In this compound, the molecules are arranged in layers closely parallel to the (2̅11) plane, forming sheets stabilized by an extensive network of hydrogen bonds [, ]. These hydrogen bonds involve the NH groups, carbonyl oxygen atoms of orotic acid, and the water molecules, contributing significantly to the overall stability of the crystal structure.
Q6: How does orotic acid coordinate with transition metals, and what is the significance of this interaction?
A6: Orotic acid acts as a bidentate ligand, coordinating with transition metals like copper through the carboxylate group and an adjacent ring nitrogen atom []. This coordination mode, confirmed by X-ray analysis of diammine(orotato)copper(II), highlights the potential of orotic acid and its derivatives in forming metal complexes with diverse structures and properties []. These complexes could have implications for understanding the biological roles of orotic acid and designing novel materials with tailored properties.
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